FIr6

Descripción general

Descripción

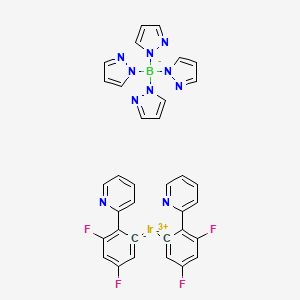

Bis(2,4-difluorophenylpyridinato)tetrakis(1-pyrazolyl)borate iridium (III), commonly known as FIr6, is a metal-organic compound with the molecular formula C34H24N10BF4Ir. This compound is notable for its application in optoelectronic devices, particularly as a blue emitter material in organic light-emitting diodes (OLEDs). This compound is recognized for its high purity and efficiency, making it a valuable material in the development of full-color display devices and lighting applications .

Aplicaciones Científicas De Investigación

Introduction to FIr6

This compound is recognized for its high purity (>99%) and efficiency as a deep blue phosphorescent emitter. Its unique properties make it suitable for full-color display devices and lighting applications. The compound exhibits major vibronic peaks at 458 nm and 489 nm, which are crucial for achieving vibrant blue emissions in OLED technology .

OLED Technology

- Description : OLEDs are devices that emit light in response to an electric current. They are used in various applications, including televisions, computer monitors, and mobile devices.

- Role of this compound : As a blue emitter, this compound plays a critical role in enhancing color quality and efficiency in OLED displays. Its deeper blue emissions provide better color purity compared to other emitters like FIrPic .

Case Studies

- High-Efficiency OLEDs : Research by Fukagawa et al. (2010) demonstrated that incorporating this compound into OLED structures significantly improved the efficiency of deep-blue emissions, leading to enhanced device performance .

- Full-Color Displays : A study highlighted the effectiveness of this compound when combined with green and red emitters to create high-quality white OLEDs, showcasing its versatility in display technology .

Lighting Solutions

This compound is also being explored for use in solid-state lighting due to its efficient light emission properties. The ability to produce high-quality blue light makes it an attractive option for next-generation lighting technologies.

Photonic Devices

The compound's characteristics make it suitable for photonic applications, where efficient light emission is critical. This includes potential uses in laser technologies and optical sensors.

Mecanismo De Acción

Target of Action

FIr6, also known as Bis(2,4-difluorophenylpyridinato)-tetrakis(1-pyrazolyl)borate iridium(III), is primarily used as a blue emitter material for OLED devices . Its primary target is the light-emitting layer of the OLED device, where it interacts with other materials to produce deep blue emissions .

Mode of Action

This compound interacts with its target by emitting light when an electric current is applied. The compound’s unique structure allows it to emit deep blue light, with major vibronic peaks at 458 and 489 nm . This makes it more practical for use in full-color display devices and lighting applications compared to other blue phosphorescent emitters .

Biochemical Pathways

The biochemical pathways involved in this compound’s action are primarily related to the physics of light emission rather than traditional biochemical pathways. When an electric current is applied, energy is transferred from the host material to the this compound molecules. This energy excites the this compound molecules, causing them to emit light as they return to their ground state .

Result of Action

The result of this compound’s action is the emission of deep blue light, which contributes to the color quality of OLED displays. The compound’s high efficiency and practicality for use in full-color display devices and lighting applications make it a valuable component in the manufacture of these devices .

Action Environment

The action of this compound is influenced by the environment within the OLED device. Factors such as the composition of the light-emitting layer, the electrical properties of the device, and the physical conditions (e.g., temperature) can all impact the efficiency and stability of this compound’s light emission .

Métodos De Preparación

FIr6 is typically synthesized through a series of chemical reactions involving iridium precursors and organic ligands. One common synthetic route involves the reaction of iridium chloride with 2,4-difluorophenylpyridine and tetrakis(1-pyrazolyl)borate in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through sublimation to achieve high purity .

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification methods, to ensure the consistency and quality of the final product. The use of high-purity starting materials and advanced purification techniques, such as sublimation, are crucial in industrial settings to meet the stringent requirements for optoelectronic applications .

Análisis De Reacciones Químicas

FIr6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of iridium (IV) complexes. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of iridium (II) complexes.

Substitution: this compound can participate in substitution reactions where the ligands around the iridium center are replaced by other ligands. This can be achieved using reagents such as phosphines or amines under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in higher oxidation state iridium complexes, while reduction leads to lower oxidation state complexes .

Comparación Con Compuestos Similares

FIr6 is often compared with other iridium-based compounds used in optoelectronics, such as Bis(2-phenylpyridinato)iridium (III) (Ir(ppy)3) and Bis(4,6-difluorophenylpyridinato)iridium (III) (FIrPic). While Ir(ppy)3 is known for its green emission, FIrPic is another blue emitter but with different emission peaks compared to this compound. This compound is unique due to its deeper blue emissions and higher efficiency, making it more suitable for certain applications in full-color displays and lighting .

Similar Compounds

- Bis(2-phenylpyridinato)iridium (III) (Ir(ppy)3)

- Bis(4,6-difluorophenylpyridinato)iridium (III) (FIrPic)

- Bis(2,4-difluorophenylpyridinato)iridium (III) (this compound)

This compound stands out among these compounds due to its specific emission properties and high efficiency in optoelectronic applications .

Actividad Biológica

FIr6 is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. It is primarily recognized for its applications in luminescent materials and its biological effects, including anti-cancer properties and impact on various cellular functions.

Research indicates that this compound exhibits several biological activities through various mechanisms:

- Anti-cancer Properties : this compound has been shown to suppress tumor cell proliferation and metastasis. Studies suggest that it may inhibit the action of vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis .

- Cellular Repair and Regeneration : The compound enhances endothelial repair processes, thereby improving vascular health. This is particularly relevant in contexts such as wound healing where fibroblast recruitment and collagen deposition are critical .

- Oxidative Stress Modulation : this compound has been reported to influence oxidative stress pathways, potentially reducing damage caused by reactive oxygen species (ROS) in cells .

Case Studies

- Tumor Cell Proliferation Study :

- Endothelial Function Improvement :

-

Oxidative Stress Reduction :

- A systematic review highlighted the role of this compound in modulating inflammatory cytokine levels. In treatment groups receiving this compound, levels of pro-inflammatory cytokines like IL-6 and TNF-α were significantly reduced compared to control groups, indicating a protective effect against inflammation-induced damage .

Data Table: Biological Activities of this compound

Pharmacodynamics

The pharmacological profile of this compound suggests it possesses significant potential as a therapeutic agent. Its ability to modulate key biological pathways makes it a candidate for further investigation in both preclinical and clinical settings.

Future Directions

Given the promising results from initial studies, future research should focus on:

- Clinical Trials : Conducting well-designed clinical trials to evaluate the efficacy and safety of this compound in various therapeutic contexts.

- Mechanistic Studies : Further elucidating the precise molecular mechanisms through which this compound exerts its biological effects.

- Formulation Development : Exploring different delivery methods to enhance bioavailability and therapeutic outcomes.

Propiedades

IUPAC Name |

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);tetra(pyrazol-1-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BN8.2C11H6F2N.Ir/c1-5-14-18(9-1)13(19-10-2-6-15-19,20-11-3-7-16-20)21-12-4-8-17-21;2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h1-12H;2*1-4,6-7H;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXGRNJTEKQFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1C=CC=N1)(N2C=CC=N2)(N3C=CC=N3)N4C=CC=N4.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24BF4IrN10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

851.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of FIr6?

A1: The molecular formula of this compound is C33H24BF4IrN10, and its molecular weight is 805.62 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, this compound has been extensively characterized using various spectroscopic techniques. Its UV-Vis absorption spectrum typically shows strong absorption bands in the UV and blue regions, contributing to its deep-blue emission. [, , , , , ] Additionally, its photoluminescence spectrum exhibits a characteristic deep-blue emission with a peak around 470 nm. [, , , ]

Q3: Which materials are commonly used as hosts for this compound in OLED devices?

A4: this compound requires host materials with high triplet energies (T1) to ensure efficient energy transfer. [, , , , ] Some commonly used hosts include:

- p-bis(triphenylsilyly)benzene (UGH2): This wide-bandgap host material enables efficient exciton formation directly on this compound molecules. [, ]

- Diphenyldi(o-tolyl)silane (UGH1): Similar to UGH2, UGH1 also facilitates direct exciton formation on this compound, leading to efficient deep-blue electrophosphorescence. []

- Poly(N-vinylcarbazole) (PVK): Although PVK has a lower triplet energy than ideal, researchers have achieved efficient deep-blue and white OLEDs by using interfacial layers to confine triplet excitons within the PVK:this compound emissive layer. []

- Various carbazole derivatives: Several carbazole-based host materials with high triplet energy levels and good hole-injection properties have demonstrated promising results in this compound-based devices. [, , , , ]

Q4: How does the energy level offset between this compound and the host material affect device performance?

A5: The energy level alignment between this compound and the host significantly impacts charge injection and transport. For instance, using bis(4-(N-carbazolyl)phenyl)dimethylsilane (Me2SiCBP2) as the host resulted in near barrier-free hole injection into this compound, leading to high device efficiency. [] In contrast, using N,N′-dicarbazolyl-3,5-benzene (mCP) resulted in a hole injection barrier, reducing device efficiency. []

Q5: How does modifying the structure of this compound affect its photophysical properties and OLED performance?

A6: While this compound itself has been extensively studied, researchers have explored structural modifications to fine-tune its properties. For instance, replacing the tetrakis(1-pyrazolyl)borate ancillary ligand with picolinate (FIrpic) leads to a slight red-shift in emission color while maintaining high efficiency. [, , , , ] Other modifications include introducing electron-withdrawing groups to achieve deeper blue emission, albeit sometimes at the cost of quantum yield. [, , ]

Q6: What are the potential applications of this compound in OLED technology?

A6: this compound is a promising candidate for developing:

- High-efficiency deep-blue OLEDs: These are crucial for achieving wide color gamuts in displays and for solid-state lighting applications. [, , , , ]

- White OLEDs: By combining this compound with other phosphorescent emitters, researchers have demonstrated highly efficient white OLEDs suitable for both display and lighting. [, , ]

- Solution-processed OLEDs: The compatibility of this compound with solution processing techniques makes it attractive for large-area and flexible OLED fabrication. [, , ]

Q7: What are the current research directions focusing on this compound and its applications in OLEDs?

A7: Ongoing research efforts aim to address the challenges associated with this compound, such as:

- Improving efficiency and reducing efficiency roll-off: This involves exploring novel host materials [, , , ] and device architectures. [, ]

- Achieving deeper blue emission: This requires designing new this compound derivatives with modified ligand systems while maintaining high quantum yields. [, , ]

- Developing environmentally friendly and cost-effective fabrication processes: This includes exploring solution processing techniques and alternative materials. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.